Superior Enzymatic Recognition: 10-Fold Lower Km Values in Plant vs. Microbial TPP Enzymes
Trehalose-6-phosphate is recognized with significantly higher affinity by plant trehalose-6-phosphate phosphatase (TPP) enzymes compared to their microbial counterparts. A direct head-to-head comparison of recombinant rice TPP enzymes (OsTPP1 and OsTPP2) revealed Km values for T6P that are approximately 10 times lower than those reported for TPP enzymes from microorganisms [1]. This indicates that T6P is the preferred and more efficiently processed substrate in plant systems.
| Evidence Dimension | Enzyme Affinity (Km) |
|---|---|
| Target Compound Data | OsTPP1 and OsTPP2 Km for T6P: ~10-fold lower |
| Comparator Or Baseline | Microbial TPP enzymes (Km not explicitly stated as numeric in source, only the magnitude of difference is given). |
| Quantified Difference | ~10-fold lower Km value |
| Conditions | Enzymatic assay with recombinant OsTPP1 and OsTPP2 proteins. |
Why This Matters
This data confirms that T6P is the biologically relevant substrate for plant TPP enzymes, making it essential for plant biology studies and assays, while alternatives will not accurately reflect in vivo kinetics.
- [1] Shima, S., Matsui, H., Tahara, S., & Imai, R. (2007). Biochemical characterization of rice trehalose-6-phosphate phosphatases supports distinctive functions of these plant enzymes. The FEBS Journal, 274(5), 1192–1201. View Source
